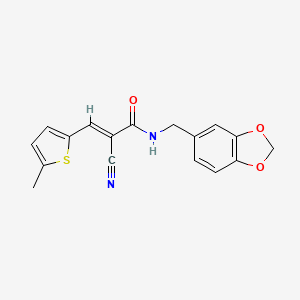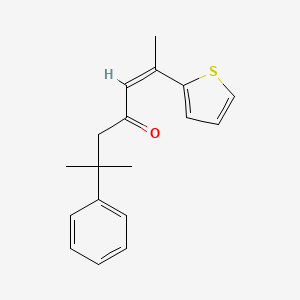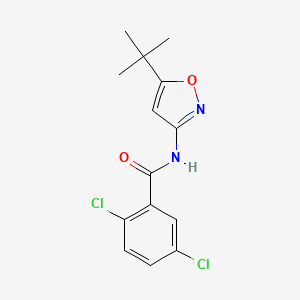
4-(3-iodobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
説明
4-(3-iodobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as IBPO, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. IBPO belongs to the family of oxazolone derivatives, which have been extensively studied for their biological activities.
科学的研究の応用
4-(3-iodobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Several studies have reported the potential of 4-(3-iodobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one as a lead compound for the development of new drugs for various diseases. For example, 4-(3-iodobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
作用機序
The exact mechanism of action of 4-(3-iodobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve multiple pathways. 4-(3-iodobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to interact with various biomolecules, such as enzymes, receptors, and DNA, which may contribute to its biological activities. For example, 4-(3-iodobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(3-iodobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to modulate several biochemical and physiological processes in vitro and in vivo. For example, it has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), two markers of oxidative stress, in animal models of oxidative damage.
実験室実験の利点と制限
4-(3-iodobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages as a research tool, such as its high potency, selectivity, and stability. It can be easily synthesized and modified to generate analogs with improved properties. However, 4-(3-iodobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one also has some limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Its toxicity and side effects in vivo have not been fully characterized, which may limit its clinical translation.
将来の方向性
There are several future directions for the research on 4-(3-iodobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(3-iodobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one-based drugs for the treatment of cancer and inflammatory diseases. The optimization of the synthesis method and the characterization of the pharmacological properties of 4-(3-iodobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one analogs are also important goals. The elucidation of the molecular mechanism of action of 4-(3-iodobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one and its interaction with biomolecules may provide insights into its biological activities and facilitate the design of more potent and selective compounds. Finally, the evaluation of the safety and efficacy of 4-(3-iodobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one in preclinical and clinical studies is necessary for its translation into the clinic.
特性
IUPAC Name |
(4Z)-4-[(3-iodophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO2/c17-13-8-4-5-11(9-13)10-14-16(19)20-15(18-14)12-6-2-1-3-7-12/h1-10H/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZUIZXDQFYVDF-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)I)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)I)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4697349.png)
![N-[3-(acetylamino)phenyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4697352.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4697366.png)

![N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide](/img/structure/B4697382.png)
![N-cyclopropyl-3-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4697388.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4697390.png)

![3-allyl-5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4697411.png)
![4-[(allylamino)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4697414.png)
![4-[4-(1-adamantyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B4697418.png)
![N-butyl-6-cyclopropyl-3-methyl-N-1,3-thiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4697426.png)
